N-(2,4-difluorophényl)-4-méthoxy-6-oxo-1-phényl-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H13F2N3O3 and its molecular weight is 357.317. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Recherche sur les maladies neurodégénératives Les scientifiques étudient son potentiel en tant que traitement en examinant ses interactions avec les protéines ou les enzymes pertinentes impliquées dans les voies de la maladie.
- Les chercheurs analysent ses contacts intermoléculaires, ses motifs de liaison hydrogène et ses interactions de superposition. Ces informations aident à comprendre ses propriétés et son comportement .
Cristallographie et détermination structurale
Chimie du fluor et empilement moléculaire
En résumé, la N-(2,4-difluorophényl)-4-méthoxy-6-oxo-1-phényl-1,6-dihydropyridazine-3-carboxamide (Fo24) présente des opportunités passionnantes dans divers domaines scientifiques. Sa structure unique et sa teneur en fluor en font un sujet intéressant pour des recherches et des applications plus approfondies. 🌟
Mécanisme D'action
Target of Action
The compound N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been identified to target several key proteins in the cell. These include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Biochemical Pathways
The compound’s targets are involved in several biochemical pathways. For instance, mTOR is a key regulator of cell growth and proliferation, EGFR plays a critical role in cell differentiation, and iNOS is involved in immune response . By interacting with these targets, the compound can potentially affect these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound has selective antiproliferative and cytotoxic preferences for certain types of cancer cells
Result of Action
The compound’s action results in molecular and cellular effects that can potentially inhibit the growth and proliferation of certain types of cancer cells . .
Activité Biologique
N-(2,4-Difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, identified by its CAS number 1616500-63-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, as well as insights into its pharmacokinetics and structure-activity relationships (SAR).
The molecular formula of this compound is C12H8F2N2O4 with a molecular weight of 282.20 g/mol. The structure is characterized by a dihydropyridazine core substituted with a difluorophenyl group and a methoxy group, which may influence its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of compounds similar to N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine derivatives against various bacterial strains. For example, compounds containing thiazolidinone derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli . The presence of electronegative fluorine atoms in the structure has been linked to enhanced antibacterial properties due to increased lipophilicity and interaction with bacterial membranes.
Antifungal Activity
The antifungal potential of related compounds has also been documented. In vitro studies demonstrated that certain derivatives exhibited comparable activity to traditional antifungal agents like fluconazole against Candida albicans . The mechanism often involves inhibition of key enzymes in fungal metabolism, such as 14α-demethylase, which is crucial for ergosterol synthesis.
Structure-Activity Relationship (SAR)
The biological activity of N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine derivatives can be attributed to their structural features. The following factors are critical:
- Electronegativity : The presence of fluorine atoms enhances the electron density on the aromatic ring, improving interactions with biological targets.
- Lipophilicity : Increased lipophilicity aids in membrane permeability, facilitating drug action at target sites.
- Substituent Variability : Variations in substituents at the para position of the phenyl moiety significantly affect antibacterial and antifungal activities .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for understanding the pharmacokinetic profile of this compound. Preliminary data suggest favorable absorption characteristics and moderate metabolic stability, indicating potential for therapeutic use .
Case Studies
A series of compounds similar to N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine have been synthesized and tested:
Compound | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
2e | Antifungal against C. parapsilosis | 1.23 | |
2d | Antibacterial against S. aureus | 0.5 |
These studies highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-8-7-11(19)9-13(14)20/h2-10H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRSZLPGZJRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.